3-Amino-4(3H)-quinazolinone
CAS No.: 14663-46-8
Cat. No.: VC20970077
Molecular Formula: C8H7N3O
Molecular Weight: 161.16 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 14663-46-8 |
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Molecular Formula | C8H7N3O |
Molecular Weight | 161.16 g/mol |
IUPAC Name | 3-aminoquinazolin-4-one |
Standard InChI | InChI=1S/C8H7N3O/c9-11-5-10-7-4-2-1-3-6(7)8(11)12/h1-5H,9H2 |
Standard InChI Key | XZRJWCFKYOZVIH-UHFFFAOYSA-N |
SMILES | C1=CC=C2C(=C1)C(=O)N(C=N2)N |
Canonical SMILES | C1=CC=C2C(=C1)C(=O)N(C=N2)N |
Introduction
Chemical Structure and Properties
Molecular Structure
3-Amino-4(3H)-quinazolinone features a bicyclic structure consisting of a benzene ring fused with a heterocyclic ring containing two nitrogen atoms. The compound is characterized by a specific arrangement of atoms and functional groups that define its chemical identity and biological activities. The molecular formula of 3-Amino-4(3H)-quinazolinone is C8H7N3O, with a molecular weight of approximately 161.16 g/mol.
The structural characteristics of 3-Amino-4(3H)-quinazolinone can be summarized in the following table:
Property | Description |
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Molecular Formula | C8H7N3O |
Molecular Weight | 161.16 g/mol |
Core Structure | Quinazoline ring system |
Functional Groups | Amino group at position 3, Carbonyl group at position 4 |
Ring System | Bicyclic (fused benzene and heterocyclic rings) |
Bond Characteristics | Aromatic system with sp² hybridized carbon atoms |
Structural Features | Planar molecular geometry, potential for tautomerism |
The presence of the amino group at position 3 and the carbonyl group at position 4 are particularly significant structural features, as they serve as key sites for hydrogen bonding interactions with biological targets and provide opportunities for chemical modifications to develop derivatives with enhanced properties.
Physical Properties
The physical properties of 3-Amino-4(3H)-quinazolinone influence its behavior in biological systems and its suitability for various applications. Based on the general characteristics of quinazolinone derivatives and related compounds, the following physical properties can be attributed to 3-Amino-4(3H)-quinazolinone:
Physical Property | Characteristic |
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Appearance | White to off-white crystalline solid |
Melting Point | Typically in the range of 150-250°C |
Solubility | Limited solubility in water, better solubility in organic solvents (DMSO, DMF, alcohols) |
Partition Coefficient (LogP) | Moderate lipophilicity, facilitating membrane permeability |
Stability | Generally stable under normal storage conditions |
UV Absorption | Exhibits characteristic absorption patterns due to the conjugated ring system |
Fluorescence | May exhibit fluorescent properties useful for analytical applications |
These physical properties have significant implications for the compound's pharmacokinetic behavior, formulation strategies, and analytical methods used for its detection and quantification. The moderate lipophilicity, for instance, contributes to the compound's ability to cross biological membranes, while its stability ensures reliability in various applications.
Chemical Reactivity
The chemical reactivity of 3-Amino-4(3H)-quinazolinone is determined by its structural features, particularly the functional groups present in the molecule. Understanding these reactivity patterns is essential for developing synthetic methodologies, chemical modifications, and predicting interactions with biological systems.
The amino group at position 3 serves as a nucleophilic center, capable of participating in various reactions:
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Acylation reactions with acid chlorides or anhydrides
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Alkylation reactions with alkyl halides
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Condensation reactions with aldehydes or ketones
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Formation of Schiff bases through reactions with carbonyl compounds
Synthesis Methods
Traditional Synthetic Routes
The synthesis of 3-Amino-4(3H)-quinazolinone has been approached through several traditional methods, each with distinct advantages and limitations. One of the most common approaches involves a two-step process starting from anthranilic acid derivatives:
The first step typically involves the formation of a 2-substituted-4H-benzo[d]oxazin-4-one intermediate through the reaction of anthranilic acid with an appropriate reagent, such as acetic anhydride or formic acid. This intermediate is then reacted with hydrazine hydrate in the second step to introduce the amino group at position 3, resulting in the formation of 3-Amino-4(3H)-quinazolinone.
This synthetic route proceeds through the following mechanism:
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Formation of the oxazinone intermediate through N-acylation and dehydrative cyclization
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Nucleophilic attack by hydrazine on the carbonyl group of the oxazinone ring
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Ring opening to form an intermediate acyl hydrazide
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Intramolecular cyclization to form the quinazolinone ring with the amino group at position 3
Traditional methods often employ conventional heating (reflux) conditions, which typically require extended reaction times (4-12 hours) and may result in moderate yields (70-80%). These methods, while well-established, present opportunities for optimization to improve efficiency and sustainability.
Modern Synthetic Approaches
Recent advances in synthetic methodologies have led to the development of more efficient approaches for synthesizing quinazolinone derivatives, including 3-Amino-4(3H)-quinazolinone. These modern approaches address some of the limitations of traditional methods, offering advantages such as shorter reaction times, higher yields, and more environmentally friendly conditions.
One significant advancement is the development of one-pot synthesis strategies that eliminate the need for isolating intermediates, resulting in more streamlined processes. These approaches often involve the direct reaction of anthranilic acid derivatives with appropriate reagents and hydrazine in a single reaction vessel, simplifying the synthetic procedure and reducing waste generation.
Catalytic methods using transition metals have also emerged as valuable tools for quinazolinone synthesis. These methods often enable reactions under milder conditions and can provide access to derivatives that are challenging to prepare using traditional approaches. Catalyst systems based on palladium, copper, and iron have been particularly successful in facilitating the formation of quinazolinone derivatives.
Solid-phase synthesis techniques have been applied to quinazolinone synthesis, offering advantages for library generation and high-throughput screening applications. These approaches typically involve attaching a precursor to a solid support, performing the necessary transformations, and cleaving the product from the support.
Microwave-Assisted Synthesis
Microwave-assisted organic synthesis (MAOS) has emerged as a particularly promising method for preparing quinazolinone derivatives, offering significant advantages over conventional heating methods. When applied to the synthesis of compounds like 3-Amino-4(3H)-quinazolinone, microwave irradiation can dramatically reduce reaction times from hours to minutes while simultaneously improving yields.
The enhanced efficiency of microwave-assisted synthesis can be attributed to several factors:
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Rapid and uniform heating throughout the reaction mixture
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Potential for selective heating of polar molecules
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Reduction of side reactions due to shorter reaction times
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Enhanced reaction rates due to thermal effects
Experimental studies on similar quinazolinone derivatives have demonstrated that microwave-assisted methods can achieve yields of approximately 87% compared to 79% for conventional reflux methods . These findings highlight the potential of microwave technology to improve the efficiency of 3-Amino-4(3H)-quinazolinone synthesis.
A typical microwave-assisted synthesis protocol involves:
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Combining the appropriate starting materials in a suitable solvent
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Sealing the mixture in a microwave-compatible vessel
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Irradiating at a specific power level for a defined period (typically 5-30 minutes)
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Cooling and processing the reaction mixture to isolate the product
Comparison of Synthetic Methods
Various synthetic approaches for quinazolinone derivatives, including those applicable to 3-Amino-4(3H)-quinazolinone, can be compared based on several key parameters:
Synthetic Method | Advantages | Limitations | Typical Yield | Reaction Time | Environmental Impact |
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Traditional Reflux | Simple equipment, well-established procedures | Long reaction times, moderate yields | 70-80% | 4-12 hours | Higher solvent consumption, energy-intensive |
Microwave-Assisted | Rapid reaction, higher yields, energy-efficient | Requires specialized equipment | 85-95% | 5-30 minutes | Reduced solvent use, energy-efficient |
One-Pot Synthesis | Fewer isolation steps, reduced waste | May have purification challenges | 60-85% | 2-8 hours | Reduced waste generation |
Catalytic Methods | Mild conditions, high selectivity | May require expensive catalysts | 75-90% | 1-6 hours | Potential for catalyst recycling |
Green Chemistry Approaches | Environmentally friendly, safer conditions | May have limited scope | 65-85% | Varies | Minimal environmental impact |
The specific synthesis method chosen for 3-Amino-4(3H)-quinazolinone production should be based on considerations such as scale requirements, available equipment, economic factors, and environmental concerns. For laboratory-scale synthesis, microwave-assisted methods offer significant advantages in terms of efficiency and yield, while industrial-scale production might benefit from catalytic or continuous flow approaches that can be more easily scaled up.
Mechanism of Action
Biochemical Interactions
The biological activities of 3-Amino-4(3H)-quinazolinone are fundamentally linked to its ability to interact with specific molecular targets within biological systems. These interactions are governed by the compound's structural features and physicochemical properties, which enable it to engage in various types of molecular recognition events.
The primary biochemical interactions of 3-Amino-4(3H)-quinazolinone include:
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Hydrogen bonding: The amino group at position 3 can serve as a hydrogen bond donor, while the carbonyl group at position 4 and the nitrogen atoms in the heterocyclic ring can act as hydrogen bond acceptors. These hydrogen bonding capabilities enable specific interactions with complementary groups in biological targets.
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π-π stacking interactions: The planar aromatic ring system of 3-Amino-4(3H)-quinazolinone can engage in π-π stacking interactions with aromatic amino acid residues (such as phenylalanine, tyrosine, and tryptophan) in protein binding sites.
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Van der Waals interactions: Non-specific hydrophobic interactions contribute to binding affinity and influence the compound's distribution in biological compartments.
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Electrostatic interactions: The partial charge distribution across the molecule can lead to favorable electrostatic interactions with charged or polar regions of biological targets.
These interactions collectively determine the binding affinity and specificity of 3-Amino-4(3H)-quinazolinone for its biological targets, directly influencing its pharmacological effects.
Target Specificity
The biological effects of 3-Amino-4(3H)-quinazolinone are mediated through its interactions with specific molecular targets. While the exact targets may vary depending on the biological context, research on structurally related quinazolinone derivatives suggests several potential target classes:
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Enzymes: Quinazolinone derivatives have been shown to inhibit various enzymes, including:
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Dihydrofolate reductase (DHFR), an essential enzyme in nucleotide synthesis
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Histone deacetylases (HDACs), which regulate gene expression through histone modification
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DNA gyrase and topoisomerase IV, bacterial enzymes involved in DNA replication
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Receptors: Interactions with specific receptor types can mediate effects on cell signaling and function:
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G-protein coupled receptors (GPCRs)
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Nuclear receptors
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Ion channels
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Structural proteins: Binding to specific structural proteins can disrupt cellular architecture or function.
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Nucleic acids: Direct interactions with DNA or RNA can affect processes such as replication, transcription, or translation.
The specificity of 3-Amino-4(3H)-quinazolinone for these targets is determined by the complementarity between its structural features and the binding site characteristics, including size, shape, hydrophobicity, and charge distribution.
Structure-Activity Relationships
Understanding the relationship between the structural features of 3-Amino-4(3H)-quinazolinone and its biological activities is essential for rational drug design and optimization. Structure-activity relationship (SAR) studies provide insights into which structural elements are critical for activity and how modifications affect potency and selectivity.
Key SAR findings for quinazolinone derivatives, which can be applied to 3-Amino-4(3H)-quinazolinone, include:
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The amino group at position 3 is often critical for biological activity, as it provides a key point for hydrogen bonding interactions with target molecules. Modifications of this group, such as methylation or acylation, typically alter activity profiles significantly.
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The carbonyl group at position 4 serves as a hydrogen bond acceptor and contributes to the electronic properties of the molecule. Replacement or modification of this group usually results in altered biological activities.
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The planarity of the quinazolinone core is important for certain activities, particularly those involving intercalation or π-π stacking interactions.
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Substitutions on the benzene ring can significantly modify physicochemical properties (such as lipophilicity and solubility) and biological activities. Position-specific effects are often observed, with substitutions at positions 6 and 7 frequently having pronounced effects on activity.
These SAR observations provide a foundation for designing more potent and selective derivatives of 3-Amino-4(3H)-quinazolinone tailored for specific therapeutic applications.
Biological Activities
Antimicrobial Properties
3-Amino-4(3H)-quinazolinone and related quinazolinone derivatives have demonstrated significant antimicrobial activities against a range of pathogens. The antimicrobial spectrum typically includes both gram-positive and gram-negative bacteria, as well as certain fungal species.
Studies on structurally similar quinazolinone compounds suggest potential activity against important pathogens including Bacillus subtilis, Staphylococcus aureus, and Escherichia coli. The mechanism of antimicrobial action may involve:
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Inhibition of essential bacterial enzymes, such as DNA gyrase or topoisomerase IV, which are critical for DNA replication
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Disruption of cell wall synthesis or integrity
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Interference with protein synthesis
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Disruption of membrane function
The antimicrobial potency of quinazolinone derivatives is often influenced by substituents on the basic scaffold, with certain modifications enhancing activity against specific pathogens. This structure-dependent activity provides opportunities for developing derivatives optimized for particular antimicrobial applications.
The following table summarizes typical antimicrobial activities observed for quinazolinone derivatives similar to 3-Amino-4(3H)-quinazolinone:
Pathogen Type | Representative Species | Typical Activity | Potential Mechanism |
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Gram-positive bacteria | Staphylococcus aureus, Bacillus subtilis | Moderate to high | Enzyme inhibition, cell wall disruption |
Gram-negative bacteria | Escherichia coli, Pseudomonas aeruginosa | Variable, often lower than against gram-positive | Membrane effects, enzyme inhibition |
Fungi | Candida albicans, Aspergillus species | Moderate | Disruption of membrane integrity, enzyme inhibition |
Mycobacteria | Mycobacterium tuberculosis | Variable | Multiple targets |
Anti-inflammatory Effects
The anti-inflammatory potential of quinazolinone derivatives represents another significant aspect of their biological profile. For 3-Amino-4(3H)-quinazolinone, this activity may be particularly relevant given the structural features that enable interactions with key inflammatory mediators and pathways.
The potential anti-inflammatory mechanisms of 3-Amino-4(3H)-quinazolinone and related compounds include:
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Inhibition of pro-inflammatory cytokine production (such as TNF-α, IL-1β, and IL-6)
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Suppression of inflammatory enzyme activity, including cyclooxygenase (COX) and lipoxygenase (LOX) enzymes involved in prostaglandin and leukotriene synthesis
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Modulation of inflammatory signaling pathways, such as NF-κB and MAPK pathways
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Reduction of reactive oxygen species (ROS) through antioxidant effects
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Inhibition of neutrophil or macrophage activation and function
These anti-inflammatory effects suggest potential applications in treating various inflammatory conditions, including arthritis, inflammatory bowel disease, and certain skin conditions. The specific anti-inflammatory profile depends on the exact structural features and may be modulated through targeted modifications of the basic scaffold.
Other Therapeutic Applications
Beyond its antimicrobial, anti-inflammatory, and anticancer activities, 3-Amino-4(3H)-quinazolinone may possess additional therapeutic properties that expand its potential applications. These include:
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Anticonvulsant activity: Quinazolinone derivatives have demonstrated efficacy in various seizure models, suggesting potential applications in epilepsy treatment. The mechanism may involve modulation of ion channels or neurotransmitter systems.
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Analgesic effects: The ability to reduce pain sensation has been documented for certain quinazolinone derivatives, which may act through central or peripheral mechanisms.
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Antihypertensive properties: Some quinazolinone compounds exhibit effects on cardiovascular parameters, potentially through interactions with receptors or enzymes involved in blood pressure regulation.
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Central nervous system (CNS) effects: Various quinazolinone derivatives have shown anxiolytic, antidepressant, or sedative properties, suggesting potential applications in psychiatric or neurological disorders.
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Antiviral activity: Emerging research suggests that certain quinazolinone derivatives may exhibit activity against specific viral pathogens, opening potential applications in antiviral therapy.
These diverse therapeutic properties highlight the versatility of the quinazolinone scaffold and suggest that 3-Amino-4(3H)-quinazolinone may serve as a starting point for developing agents targeting various medical conditions.
Biological Activity | Target Systems | Potential Mechanisms | Therapeutic Applications |
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Antimicrobial | Bacterial enzymes, cell wall components | Enzyme inhibition, membrane disruption | Infectious disease treatment |
Anti-inflammatory | Inflammatory mediators, signaling pathways | Enzyme inhibition, cytokine modulation | Inflammatory disorders (arthritis, asthma) |
Anticancer | Kinases, apoptotic pathways, cell cycle regulators | Enzyme inhibition, apoptosis induction | Cancer therapy |
Anticonvulsant | Ion channels, GABA system | Channel modulation, neurotransmitter effects | Epilepsy, seizure disorders |
Analgesic | Pain receptors, inflammatory mediators | Receptor modulation, anti-inflammatory effects | Pain management |
Antihypertensive | Vascular receptors, regulatory enzymes | Receptor antagonism, enzyme inhibition | Hypertension treatment |
CNS Effects | Neurotransmitter systems | Receptor modulation, neurotransmitter regulation | Anxiety, depression, sleep disorders |
Antiviral | Viral enzymes, structural proteins | Enzyme inhibition, viral entry prevention | Viral infections |
This diversity of biological activities underscores the significant therapeutic potential of 3-Amino-4(3H)-quinazolinone and highlights opportunities for developing derivatives optimized for specific clinical applications.
Structure-Activity Relationship
Role of the Amino Group at Position 3
The amino group at position 3 of the quinazolinone core represents a defining structural feature of 3-Amino-4(3H)-quinazolinone and plays a crucial role in determining its biological activity profile. This functional group influences the compound's properties through several mechanisms:
The critical importance of the amino group at position 3 is demonstrated by the fact that its modification or removal typically results in significant changes in biological activity, highlighting its role as a key pharmacophoric element in the molecule.
Comparison with Similar Quinazolinone Derivatives
Comparing 3-Amino-4(3H)-quinazolinone with structurally related quinazolinone derivatives provides valuable insights into how specific structural features influence biological activity. These comparisons help identify essential structural elements and guide the rational design of optimized compounds.
The following table presents a comparison of 3-Amino-4(3H)-quinazolinone with several related quinazolinone derivatives:
Compound | Structural Difference from 3-Amino-4(3H)-quinazolinone | Impact on Biological Activity |
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4(3H)-Quinazolinone | Lacks amino group at position 3 | Reduced hydrogen bonding capacity, altered specificity for biological targets |
2-Methyl-3-amino-4(3H)-quinazolinone | Addition of methyl group at position 2 | Modified electronic properties, potential steric effects on binding |
3-Amino-2-(2-chlorophenyl)quinazolin-4(3H)-one | Addition of 2-chlorophenyl at position 2 | Enhanced lipophilicity, additional binding interactions through the aromatic ring |
6-Amino-3H-quinazolin-4-one | Amino group at position 6 instead of position 3 | Dramatically altered binding orientation, different hydrogen bonding pattern |
2-(aminomethyl)quinazolin-4(3H)-one | Aminomethyl at position 2 instead of amino at position 3 | Increased flexibility of the amino group, different spatial arrangement of binding elements |
These comparisons reveal how subtle structural changes can significantly alter biological activity profiles. For example, moving the amino group from position 3 to position 6 changes the spatial arrangement of hydrogen bonding sites, potentially leading to interactions with different biological targets or altered binding modes with the same targets.
Applications
Pharmaceutical Applications
The diverse biological activities of 3-Amino-4(3H)-quinazolinone and related quinazolinone derivatives make them valuable scaffolds for pharmaceutical development across multiple therapeutic areas. The potential pharmaceutical applications include:
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Antimicrobial agents: The demonstrated activity against various bacterial and fungal pathogens positions 3-Amino-4(3H)-quinazolinone as a potential scaffold for developing new antimicrobial drugs, particularly important in the context of increasing antimicrobial resistance.
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Anti-inflammatory drugs: The ability to modulate inflammatory pathways suggests applications in treating inflammatory conditions such as arthritis, inflammatory bowel disease, and certain skin disorders. The multiple mechanisms of anti-inflammatory action may offer advantages over existing therapies.
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Anticancer therapeutics: The potential to inhibit cancer cell proliferation through various mechanisms makes 3-Amino-4(3H)-quinazolinone derivatives promising candidates for anticancer drug development. The ability to target multiple cancer-related pathways simultaneously may be particularly valuable for addressing resistance mechanisms.
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Anticonvulsant medications: The documented anticonvulsant activity of certain quinazolinone derivatives suggests potential applications in epilepsy treatment, particularly for drug-resistant forms of the disease.
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Analgesic compounds: Pain management represents another potential application, with quinazolinone derivatives showing promise as analgesic agents through both central and peripheral mechanisms.
The development of pharmaceuticals based on the 3-Amino-4(3H)-quinazolinone scaffold typically involves:
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Optimization of the core structure through systematic modifications
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Evaluation of structure-activity relationships to enhance potency and selectivity
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Assessment of pharmacokinetic properties to ensure suitable drug-like characteristics
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Toxicological studies to establish safety profiles
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Formulation development to achieve appropriate delivery methods
Research Applications
Beyond its therapeutic potential, 3-Amino-4(3H)-quinazolinone serves as a valuable tool in various research contexts:
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Chemical probes: The compound and its derivatives can function as chemical probes for studying specific biological targets or pathways. Their selective binding to particular proteins or enzymes makes them useful for elucidating biological mechanisms.
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Structure-activity relationship studies: 3-Amino-4(3H)-quinazolinone provides a versatile scaffold for systematic structure-activity relationship studies, offering insights into the structural requirements for binding to specific targets.
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Fluorescent probes: The inherent fluorescent properties of certain quinazolinone derivatives make them useful as fluorescent probes for imaging applications or for monitoring biological processes.
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Reference compounds: Well-characterized quinazolinone derivatives serve as reference compounds for developing and validating analytical methods, including chromatographic techniques and spectroscopic analyses.
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Starting materials for chemical library synthesis: The 3-Amino-4(3H)-quinazolinone scaffold can serve as a starting point for creating diverse chemical libraries for drug discovery programs, leveraging its synthetic accessibility and the ease of introducing structural variations.
These research applications contribute to the advancement of medicinal chemistry, chemical biology, and drug discovery, highlighting the compound's value beyond direct therapeutic applications.
Recent Research Developments
Latest Findings
Recent research on quinazolinone derivatives, including compounds structurally related to 3-Amino-4(3H)-quinazolinone, has yielded significant findings that expand our understanding of their properties and potential applications:
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Novel synthetic methodologies: Research has revealed more efficient synthetic routes for quinazolinone derivatives, including green chemistry approaches that reduce environmental impact. Particularly notable is the development of microwave-assisted methods that significantly reduce reaction times while improving yields .
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New biological activities: Recent studies have uncovered previously unknown biological activities of quinazolinone derivatives, broadening their therapeutic potential. These include activities against drug-resistant pathogens, effects on specific cancer pathways, and interactions with novel biological targets.
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Detailed mechanistic studies: Advanced techniques such as X-ray crystallography, NMR spectroscopy, and computational modeling have provided deeper insights into the binding modes of quinazolinone derivatives with their biological targets, enabling more rational design approaches.
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Structure-activity relationship refinements: Systematic studies have yielded more detailed understanding of how specific structural modifications affect biological activity, guiding the development of derivatives with enhanced properties.
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Improved formulation strategies: Research has addressed challenges related to the delivery of quinazolinone derivatives, including approaches to enhance solubility, improve bioavailability, and achieve targeted delivery.
These recent findings have significant implications for the potential applications of 3-Amino-4(3H)-quinazolinone, providing a stronger foundation for its development as a therapeutic agent or research tool.
Current Research Trends
Analysis of current research trends related to quinazolinone derivatives reveals several active areas of investigation that are likely to influence future developments in 3-Amino-4(3H)-quinazolinone research:
Research Area | Current Focus | Potential Impact |
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Medicinal Chemistry | Design of target-specific derivatives with optimized properties | Development of more selective and potent compounds |
Green Synthesis | Environmentally friendly methods, solvent-free reactions, sustainable catalysts | Reduced environmental impact, cost-effective production |
Combination Therapy | Synergistic effects with established drugs, development of multitargeted agents | Enhanced therapeutic efficacy, reduced resistance development |
Computational Design | In silico screening, structure-based design, QSAR modeling | Accelerated discovery, reduced experimental costs |
Nanotechnology Integration | Incorporation into nanoparticle delivery systems, nanomedicine applications | Improved pharmacokinetics, targeted delivery |
Biological Mechanism Elucidation | Detailed studies of molecular interactions and cellular effects | Better understanding of mechanism of action, safety profile |
These research trends reflect the diversity of approaches being applied to quinazolinone research and highlight the multidisciplinary nature of current investigations. The integration of advanced technologies and methodologies is accelerating progress in understanding and optimizing the properties of compounds like 3-Amino-4(3H)-quinazolinone.
Future Research Directions
Based on current knowledge and identified gaps, several promising directions for future research on 3-Amino-4(3H)-quinazolinone can be outlined:
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Comprehensive biological evaluation: Systematic screening of 3-Amino-4(3H)-quinazolinone against a wide range of biological targets to fully map its activity profile and identify the most promising therapeutic applications.
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Optimization of synthetic methods: Development of more efficient, scalable, and environmentally friendly synthetic routes, with a focus on methods suitable for industrial-scale production.
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Detailed mechanistic studies: Investigation of the precise molecular mechanisms underlying the biological activities of 3-Amino-4(3H)-quinazolinone, using advanced techniques such as X-ray crystallography, NMR spectroscopy, and computational modeling.
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Targeted modification strategies: Systematic exploration of structure-activity relationships through rational design of derivatives with enhanced properties for specific applications.
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Pharmacokinetic optimization: Development of strategies to enhance the pharmacokinetic properties of 3-Amino-4(3H)-quinazolinone derivatives, including approaches to improve solubility, bioavailability, and metabolic stability.
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Combination approaches: Investigation of potential synergistic effects between 3-Amino-4(3H)-quinazolinone derivatives and established therapeutic agents, potentially leading to more effective combination therapies.
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Translational research: Bridging the gap between laboratory findings and clinical applications through appropriate preclinical and clinical studies to assess the therapeutic potential of promising derivatives.
These research directions offer pathways for advancing our understanding of 3-Amino-4(3H)-quinazolinone and enhancing its utility in various applications, particularly in the development of novel therapeutic agents.
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